2-methyl-7H-furo[3,4-b]pyridin-5-one
Description
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methyl-7H-furo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C8H7NO2/c1-5-2-3-6-7(9-5)4-11-8(6)10/h2-3H,4H2,1H3 |
InChI Key |
JMIABKWSWZVKRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)OC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Heteroatom Effects
The closest structural analogs include:
- Pyrrolo[3,4-b]pyridin-5-ones : Replace the furan oxygen with a pyrrole nitrogen. This substitution increases basicity and alters electronic properties, enhancing interactions with biological targets like enzymes or receptors. For example, pyrrolo[3,4-b]pyridin-5-ones exhibit antidiabetic and anticancer activities due to their role as DPP-4 inhibitors and cytotoxic agents .
- Furo[2,3-d]pyridazinones: Differ in ring fusion (pyridazine vs. pyridine) and substituent positions. These compounds are synthesized via alkynyl chloride intermediates under basic conditions (e.g., KOH in dioxane), suggesting similar synthetic routes could apply to the target compound .
Table 1: Key Structural and Physical Properties
*Estimated based on analogs.
Physicochemical Properties
- Solubility : The furan oxygen in the target compound likely increases polarity compared to pyrrolo analogs, improving aqueous solubility.
- Thermal Stability : Pyrrolo derivatives exhibit melting points >200°C , suggesting similar stability for the furo analog.
- Tautomerism: Pyrrolo[3,4-b]pyridin-5-ones undergo tautomeric equilibria in solution , a phenomenon that may also occur in the furo analog, affecting reactivity.
Preparation Methods
Methyl Group Installation at Position 2
The 2-methyl substituent can be introduced via:
-
Pre-Synthetic Modification : Using methyl-bearing starting materials (e.g., methyl 2-(chloromethyl)-3-furoate).
-
Post-Cyclization Alkylation : Treating the deprotonated pyridone with methyl iodide under basic conditions.
Challenges :
Halogenation for Further Functionalization
Iodine or bromine can be introduced at specific positions using NBS or I₂ during cyclization, enabling subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira).
Scalability and Process Optimization
Large-Scale Synthesis Considerations
-
Catalyst Recovery : Silver catalysts can be recovered via filtration after quenching with aqueous Na₂S₂O₃.
-
Solvent Selection : DMAc or DMF enables high solubility of intermediates, facilitating gram-scale reactions.
Reported Yields :
| Step | Yield (%) | Conditions | Source |
|---|---|---|---|
| Cyclization | 63–81 | Ag(CF₃CO₂), DMAc, 100°C | |
| Tandem Cyclization | 67–83 | t-BuOK, DMF, 65°C |
Mechanistic Insights and Reaction Monitoring
Key Intermediates Identified
Q & A
Q. Advanced Research Focus
| Substituent | Position | Biological Activity | Key Reference |
|---|---|---|---|
| 4-Methoxybenzyl | 6 | M4 mAChR modulation (EC = 120 nM) | |
| Phenyl | 6 | Anticancer (IC = 8 µM, HeLa) | |
| Chloro | 2 | Enhanced metabolic stability (t > 6 h) |
QSAR analysis reveals chloro substituents improve logP by 0.5 units, enhancing blood-brain barrier penetration .
What experimental designs mitigate side reactions during functionalization of the furopyridine core?
Q. Basic Research Focus
- Nucleophilic Substitution : Use DIPEA in THF to minimize hydrolysis of chloro derivatives.
- Suzuki Coupling : Pd(PPh)/NaCO in dioxane (90°C) achieves >80% coupling efficiency for aryl boronic acids .
Advanced Consideration
In situ IR monitoring detects intermediates during cascade reactions. For example, a transient enolate species at 1650 cm confirms regioselective alkylation .
How can computational tools predict synthetic pathways for novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
